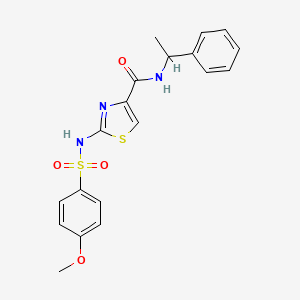

2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide

Description

2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name |

2-[(4-methoxyphenyl)sulfonylamino]-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13(14-6-4-3-5-7-14)20-18(23)17-12-27-19(21-17)22-28(24,25)16-10-8-15(26-2)9-11-16/h3-13H,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIQIGJNMBTYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Sulfonamide Group: This step involves the reaction of the thiazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Carboxamide Group: The final step involves the reaction of the sulfonamide intermediate with 1-phenylethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide exhibit significant activity against various bacterial strains and fungi. For instance, in vitro studies demonstrated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens using the agar diffusion method. The results indicated that compounds with a similar structure to this compound exhibited strong inhibition zones against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The potential anticancer effects of this compound have been explored in various studies. Thiazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Study: Anticancer Activity

In a recent investigation, researchers synthesized several thiazole-based compounds and tested their cytotoxicity against human breast cancer cell lines (MCF7). The study revealed that certain derivatives exhibited significant antiproliferative effects, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Thiazole compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The sulfonamide group may enhance these effects by modulating immune responses.

Case Study: Inflammatory Response Modulation

A study assessed the anti-inflammatory activity of thiazole derivatives in a mouse model of inflammation induced by lipopolysaccharide (LPS). Results indicated that treatment with compounds similar to this compound led to a significant reduction in inflammatory markers compared to controls.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.

Sulfonamides: Compounds containing the sulfonamide group, known for their antimicrobial properties.

Carboxamides: Compounds with the carboxamide functional group, often studied for their therapeutic potential.

Uniqueness

2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly as a vascular adhesion protein-1 (VAP-1) inhibitor. This article explores the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 306.38 g/mol

The primary mechanism of action for this compound involves the inhibition of VAP-1, a protein implicated in inflammatory processes and various diseases such as macular edema. By inhibiting VAP-1, the compound may reduce leukocyte adhesion and migration, thereby mitigating inflammation and tissue damage associated with various pathologies .

Anti-inflammatory Activity

A series of studies have indicated that thiazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated strong inhibition of cyclooxygenase (COX), an enzyme critical in the inflammatory response. The structure-activity relationship (SAR) analysis showed that specific substitutions on the thiazole ring enhance COX inhibition, suggesting that this compound may similarly exert potent anti-inflammatory effects .

Anticancer Activity

Recent research has also highlighted the potential anticancer properties of thiazole derivatives. For example, modifications to thiazole structures have led to compounds with improved antiproliferative activity against melanoma and prostate cancer cells. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division . Given the structural similarities, it is plausible that this compound could exhibit similar anticancer activities.

Case Studies and Research Findings

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(4-methoxyphenylsulfonamido)-N-(1-phenylethyl)thiazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Thiazole Core Formation : Use L- or D-cysteine derivatives with substituted phenylacetonitriles to form dihydrothiazole intermediates (e.g., reports yields of 58.3% for (4R)-isomers using EDCI/HOBt coupling) .

- Sulfonamide Coupling : React the thiazole intermediate with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., NaH or EtN in CHCl) .

- Amide Bond Formation : Introduce the phenylethyl group via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) .

- Optimization :

- Catalysts : EDCI/HOBt improves coupling efficiency (yields >75% in ) .

- Solvents : Polar aprotic solvents (DMF, CHCl) enhance solubility of intermediates .

- Temperature : Controlled reflux (70–80°C) minimizes side reactions .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- H/C NMR : Confirm regiochemistry of the thiazole ring and sulfonamide/amide linkages. For example, reports distinct aromatic proton shifts at δ 7.2–8.1 ppm for substituted phenyl groups .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 471.1 [M+H] for analogous compounds in ) .

- HPLC Purity : Ensure >95% purity using reverse-phase C18 columns (e.g., 98% purity achieved in ) .

Q. What in vitro assays are suitable for preliminary evaluation of its antitumor activity?

Methodological Answer:

- Cell Line Screening : Use NCI-60 panels to assess cytotoxicity (e.g., tested thiazole sulfonamides on 60 cancer lines) .

- Mechanistic Studies :

- Enzyme Inhibition : Evaluate CYP3A4 inhibition (IC) via fluorometric assays (see for IC values of similar compounds) .

- Apoptosis Markers : Measure caspase-3/7 activation in treated cells .

Advanced Research Questions

Q. How can structural modifications improve metabolic stability while retaining bioactivity?

Methodological Answer:

- Strategies :

- Methoxy Group Replacement : Substitute 4-methoxyphenyl with trifluoromethyl (e.g., shows improved metabolic stability in CF-substituted analogues) .

- Steric Shielding : Introduce bulky groups (e.g., 4,4-difluorocyclohexyl in ) to reduce cytochrome P450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., tert-butyl carbamate in ) to enhance bioavailability .

- Validation : Use liver microsomal assays to compare half-life (t) of parent vs. derivatives .

Q. How should researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Case Study : reports high antitumor activity in leukemia cell lines (e.g., SR IC <1 µM), while notes weaker effects in solid tumors.

- Analysis Steps :

- Assay Conditions : Compare cell culture media (e.g., serum concentration impacts compound solubility) .

- Compound Purity : Verify HPLC/MS data to rule out degradation products .

- Target Specificity : Perform kinase profiling to identify off-target effects .

Q. What computational methods aid in rational design of analogues with enhanced potency?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with CYP3A4 (e.g., identifies hydrogen bonds with Thr309 and π-π stacking with Phe304) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC data to predict activity .

- ADMET Prediction : SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., logP <3 for optimal blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.